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molecular formula C6H6ClN5 B2859549 6-Chloro-9-methyl-9H-purin-2-amine CAS No. 3035-73-2

6-Chloro-9-methyl-9H-purin-2-amine

Cat. No. B2859549
M. Wt: 183.6
InChI Key: DVBOWBHHDZWSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794390B2

Procedure details

The 2-amino-6-chloropurine (1.08 g, 6.4 mmol) was suspended in dry DMF (75 ml) and treated with sodium hydride, 60% dispersion (0.28 g, 7 mmol). The suspension was stirred for 15 min before iodomethane (0.44 ml, 7.06 mmol) was added and the resulting yellow solution stirred for 1 hr 45 min. The solid was filtered and the filtrate evaporated before addition of water for 10 min. The resulting solid was filtered and dried overnight to give the product as a mixture of N-7 and N-9 alkylation products. The residual liquor was left overnight and more crystals were collected the next day and dried. Yield=77%.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].I[CH3:15]>CN(C=O)C>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH3:15])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting yellow solution stirred for 1 hr 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated before addition of water for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give the product
ADDITION
Type
ADDITION
Details
as a mixture of N-7 and N-9 alkylation products
WAIT
Type
WAIT
Details
The residual liquor was left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
more crystals were collected the next day
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NC1=NC(=C2N=CN(C2=N1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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